5-Fluoro-1H-indol-6-amine
Overview
Description
5-Fluoro-1H-indol-6-amine is a fluorinated derivative of indole, a significant heterocyclic compound Indoles are known for their presence in various natural products and pharmaceuticals, contributing to their biological and chemical importance
Mechanism of Action
Target of Action
5-Fluoro-1H-indol-6-amine, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, playing crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of this compound involves its interaction with these targets. The compound’s aromatic indole nucleus allows it to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property enables the compound to bind effectively to its targets, leading to various changes in the biological system.
Biochemical Pathways
The affected biochemical pathways largely depend on the specific targets of the compound. For instance, indole derivatives have been reported to exhibit antiviral activity . In this context, this compound might interfere with the replication cycle of viruses, affecting the viral RNA or DNA synthesis pathways.
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given its potential to interact with multiple targets. For example, its antiviral activity could result in the inhibition of viral replication . .
Biochemical Analysis
Biochemical Properties
5-Fluoro-1H-indol-6-amine, like other indole derivatives, is involved in a variety of biochemical reactions . It interacts with multiple receptors, enzymes, and proteins, contributing to its broad-spectrum biological activities
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors . It may also affect metabolic flux or metabolite levels. The specific metabolic pathways involving this compound are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-indol-6-amine typically involves the introduction of a fluorine atom into the indole ring followed by amination. One common method includes the fluorination of 1H-indole-6-amine using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using safer and more efficient fluorinating agents. Continuous flow reactors can be employed to enhance reaction efficiency and safety. The use of automated systems ensures consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced indole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 5-fluoroindole-6-carboxylic acid.
Reduction: Formation of 5-fluoro-1H-indoline.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1H-indol-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Fluoroindole: Lacks the amino group, making it less versatile in certain reactions.
6-Aminoindole: Lacks the fluorine atom, which may reduce its biological activity.
5-Bromo-1H-indol-6-amine: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness: 5-Fluoro-1H-indol-6-amine is unique due to the presence of both the fluorine atom and the amino group, which together enhance its chemical reactivity and potential biological activities. This dual modification allows for a broader range of applications in various fields compared to its analogs.
Properties
IUPAC Name |
5-fluoro-1H-indol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUNYWQSRORGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567086 | |
Record name | 5-Fluoro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121716-63-0 | |
Record name | 5-Fluoro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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